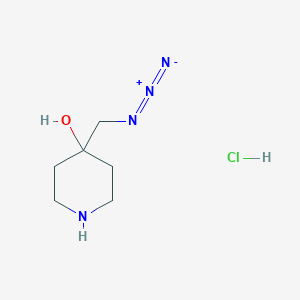

4-(偶氮甲基)哌啶-4-醇;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Azidomethyl)piperidin-4-ol;hydrochloride is a chemical compound that has gained significant attention in the field of scientific research. It is a highly reactive organic molecule that is widely used as a building block in the synthesis of various compounds.

科学研究应用

超声促进合成

Rajesh 等人(2012 年)描述了新型双足和三足哌啶-4-酮的超声促进合成,展示了“4-(叠氮甲基)哌啶-4-醇盐酸盐”在超声波照射下高效合成复杂哌啶衍生物的效用。该方法利用了哌啶合成中叠氮甲基的独特反应性,展示了一种生产空间位阻哌啶-4-醇的先进技术,该技术具有更高的产率和更短的反应时间 (Rajesh、Reddy 和 Vijayakumar,2012 年)。

晶体结构分析

Szafran、Komasa 和 Bartoszak-Adamska(2007 年)对相关化合物 4-哌啶甲酸盐酸盐的晶体和分子结构进行了研究,深入了解了哌啶衍生物的结构方面。这项研究强调了结构分析在理解化学行为和“4-(叠氮甲基)哌啶-4-醇盐酸盐”在设计具有所需性质的新化合物中的潜在应用方面的重要性 (Szafran、Komasa 和 Bartoszak-Adamska,2007 年)。

抗菌活性

Dyusebaeva 等人(2017 年)研究了 1,2,5-三甲基哌啶-4-醇衍生物的抗菌活性,突出了哌啶-4-醇衍生物在开发新型抗菌剂中的潜力。尽管该研究并未直接提及“4-(叠氮甲基)哌啶-4-醇盐酸盐”,但它强调了哌啶-4-醇化合物在药物研究中的更广泛相关性,表明其在对抗微生物耐药性方面具有潜在应用 (Dyusebaeva、Elibaeva 和 Kalugin,2017 年)。

防腐应用

Douche 等人(2020 年)探索了 8-羟基喹啉衍生物的防腐性能,包括与“4-(叠氮甲基)哌啶-4-醇盐酸盐”在结构上相关的化合物。该研究证明了该化合物在酸性环境中保护低碳钢免受腐蚀的效用,表明其在材料科学和工程学中的潜在应用 (Douche 等人,2020 年)。

抗肿瘤活性

Bykhovskaya 等人(2017 年)报道了基于 N-(2-叠氮乙基)-和 N-炔丙基-3,5-双(芳亚甲基)哌啶-4-酮的 4H-吡喃并[3,2-c]吡啶的合成和抗肿瘤活性。这项研究指出了与“4-(叠氮甲基)哌啶-4-醇盐酸盐”密切相关的叠氮乙基取代哌啶-4-酮在开发新型抗肿瘤剂中的有希望的应用 (Bykhovskaya、Aladzheva 和 Makarov 等人,2017 年)。

作用机制

Target of Action

The primary target of 4-(Azidomethyl)piperidin-4-ol hydrochloride is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

The compound interacts with the CCR5 receptor, acting as an antagonist . It is believed to anchor to the CCR5 receptor via a strong salt-bridge interaction, a common feature of most CCR5 antagonists . This interaction blocks the receptor, preventing HIV-1 from entering the cell .

Biochemical Pathways

The blockade of the CCR5 receptor disrupts the pathway of HIV-1 entry into cells . This disruption prevents macrophagetropic (R5) HIV-1 strains from infecting cells that express CCR5 . The downstream effect of this action is a slower progression to AIDS and a better response to treatment in infected individuals .

Result of Action

The result of the compound’s action is the prevention of HIV-1 infection. By blocking the CCR5 receptor, 4-(Azidomethyl)piperidin-4-ol hydrochloride prevents HIV-1 from entering cells . This action can slow the progression of AIDS and improve the response to treatment in infected individuals .

属性

IUPAC Name |

4-(azidomethyl)piperidin-4-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O.ClH/c7-10-9-5-6(11)1-3-8-4-2-6;/h8,11H,1-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUXTCMXMVXAKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CN=[N+]=[N-])O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[3,5-Bis(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B2810752.png)

![N-methyl-2-(7-methyl-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2810759.png)

![6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2810764.png)

![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxyacetamide](/img/structure/B2810769.png)